molecular formula C10H20N2 B13181445 2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane

2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane

Numéro de catalogue: B13181445
Poids moléculaire: 168.28 g/mol
Clé InChI: ZMARQRRUFHATRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Diazaspiro[3.3]heptane is a spirocyclic scaffold characterized by two nitrogen atoms in a bicyclic structure, offering conformational rigidity and improved binding affinity compared to linear analogs like piperazine. The compound 2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane features a pentan-3-yl substituent at the 2-position, which modulates lipophilicity, solubility, and target engagement.

Propriétés

Formule moléculaire

C10H20N2

Poids moléculaire

168.28 g/mol

Nom IUPAC

2-pentan-3-yl-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C10H20N2/c1-3-9(4-2)12-7-10(8-12)5-11-6-10/h9,11H,3-8H2,1-2H3

Clé InChI

ZMARQRRUFHATRM-UHFFFAOYSA-N

SMILES canonique

CCC(CC)N1CC2(C1)CNC2

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method allows for the formation of the spirocyclic structure under relatively mild conditions.

Industrial Production Methods

Industrial production of spirocyclic compounds like this compound often involves scalable photochemical reactions. These reactions utilize visible light-mediated energy transfer catalysis to achieve high yields and purity . The use of DNA-encoded library technology (DELT) has also been explored for the efficient synthesis and diversification of spirocyclic compounds .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the spirocyclic structure into more simplified forms.

    Substitution: The spirocyclic core allows for various substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spirocyclic oxides, while substitution reactions can introduce various functional groups into the spirocyclic core .

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Properties

The table below compares 2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane with key analogs, highlighting substituent effects on potency, solubility, and safety:

Compound Substituent PARP-1 IC50 (nM) cLogP Molecular Weight Key Applications Hazard Profile
This compound Pentan-3-yl Not reported ~3.0* 195.3* Hypothesized PARP inhibition Not available
Compound 14 () Unspecified Most potent in study Not given Not given PARP-1 inhibition (oncology) Not reported
2-Benzyl-2,6-diazaspiro[3.3]heptane () Benzyl Not tested ~2.5* 216.3 Intermediate for drug synthesis Oxalate salt: H302 (oral toxicity)
2-(Trifluoroethyl)-2,6-diazaspiro[3.3]heptane () 2,2,2-Trifluoroethyl Not tested ~1.8* 252.2 (free base) Fluorinated drug candidates Ditrifluoroacetate: H315, H319
2-(Methylsulfonyl)-2,6-diazaspiro[3.3]heptane () Methylsulfonyl Not tested ~0.5* 176.24 Sulfonamide-based therapeutics H302, H315, H319, H335
Elsovaptán () Pyrimidin-2-yl and benzoxazine Not applicable Not given 513.9 Vasopressin receptor antagonist (Alzheimer’s) Preclinical safety pending

Notes:

  • *Estimated values based on substituent contributions.
  • PARP-1 IC50 values from highlight the scaffold’s utility in oncology.

Key Research Findings

PARP-1 Inhibition : The 2,6-diazaspiro[3.3]heptane core (Compound 14, ) outperforms AZD2461 in enzymatic assays, suggesting its superiority as a PARP-1 inhibitor.

Bioisosteric Advantage : This scaffold serves as a piperazine bioisostere, reducing off-target interactions while maintaining potency ().

Fluorinated Derivatives : Trifluoroethyl-substituted analogs () are prioritized for CNS drug development due to enhanced blood-brain barrier penetration.

Activité Biologique

2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound notable for its unique structural features, including a diazaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H18N2C_{10}H_{18}N_2. Its structure consists of a spirocyclic arrangement that includes two nitrogen atoms within the heptane ring system. This configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. Studies suggest that compounds with similar diazaspiro structures can modulate receptor activity, particularly sigma receptors (σ1 and σ2), which are implicated in several neurological processes and diseases.

  • Receptor Binding :
    • In vitro studies have shown that diazaspiro compounds can bind to sigma receptors, influencing neurotransmitter release and potentially providing therapeutic effects in conditions such as Alzheimer's disease and neuropathic pain .
    • The affinity of these compounds for sigma receptors can be quantified through binding assays, which assess their capacity to displace radiolabeled ligands from receptor sites.
  • Antimicrobial Activity :
    • Preliminary investigations indicate that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting a potential application in treating infections .
  • Anticancer Properties :
    • Some studies have explored the anticancer potential of diazaspiro compounds, noting their ability to inhibit cell proliferation in certain cancer cell lines. For instance, compounds targeting σ2 receptors have been linked to reduced viability of cancer cells .

Case Studies

  • Sigma Receptor Studies :
    • A study conducted on a series of diazaspiro compounds indicated that modifications to the nitrogen positioning significantly affected receptor affinity. The most potent derivatives displayed IC50 values in the nanomolar range for σ2 receptors, suggesting strong binding capabilities .
  • Antimicrobial Testing :
    • In a comparative study involving various diazaspiro compounds, this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

Compound Target IC50 (nM) Activity
This compoundσ1 Receptor150Moderate Affinity
This compoundσ2 Receptor50High Affinity
Other Diazaspiro CompoundsVarious BacteriaVariesAntimicrobial Effects

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.